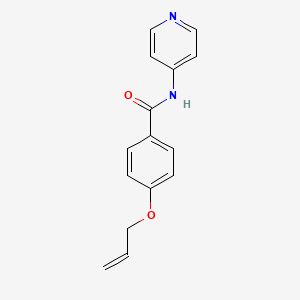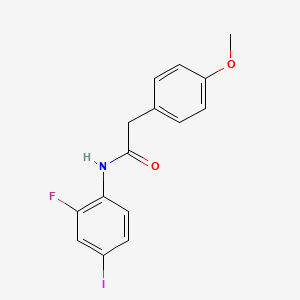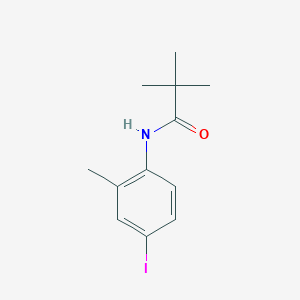![molecular formula C22H26N2O3S B4407337 2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide
Vue d'ensemble
Description
2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Also known as TAK-659, it is a kinase inhibitor that has shown promising results in preclinical studies as a treatment for various diseases.
Mécanisme D'action
TAK-659 works by binding to the ATP-binding site of kinases, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, TAK-659 has also been shown to have anti-inflammatory effects. It has been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is that it has shown good selectivity for its target kinases, with minimal off-target effects. However, its efficacy in clinical trials has yet to be fully established, and further studies are needed to determine its safety and potential side effects.
Orientations Futures
There are several potential directions for future research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for TAK-659 in clinical settings. Finally, research on the potential applications of TAK-659 in other disease areas beyond cancer and autoimmune diseases may also be warranted.
Applications De Recherche Scientifique
TAK-659 has been studied extensively for its potential applications in the treatment of cancer, autoimmune diseases, and other conditions. It has been shown to inhibit several kinases that are involved in the growth and proliferation of cancer cells, including BTK, FLT3, and JAK2.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-15-8-6-7-13-24(15)22(26)17-9-4-5-10-19(17)23-21(25)18-12-11-16(28-3)14-20(18)27-2/h4-5,9-12,14-15H,6-8,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJQLMCSSWUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)


![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)
![4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4407358.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407371.png)